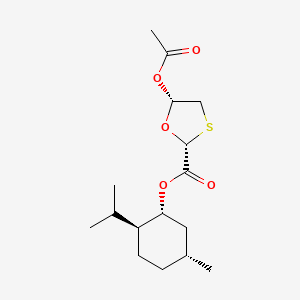
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₆O₅S and its molecular weight is 330.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate is a synthetic derivative of menthol, known for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis pathways, and potential applications in drug development.
- Molecular Formula : C16H26O5S
- Molecular Weight : 330.44 g/mol
- CAS Number : 147126-65-6
- Appearance : White solid
These properties indicate that the compound belongs to a class of oxathiolane derivatives, which are often investigated for their therapeutic potentials.
Antiviral Properties
This compound has been associated with antiviral activities, particularly as an intermediate in the synthesis of antiviral agents like Emtricitabine. Emtricitabine is used in the treatment of HIV and Hepatitis B infections. The compound's structure allows it to mimic nucleoside analogs, which are crucial in inhibiting viral replication processes.
The biological activity of this compound can be attributed to its ability to interfere with viral polymerases and reverse transcriptases. The oxathiolane ring structure is essential for its interaction with these enzymes, thereby providing a mechanism for antiviral action.
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity levels when evaluated in vitro. Toxicity studies during the development of related formulations have shown that it can be safely incorporated into drug products without significant adverse effects on cellular viability.
Case Studies
- Study on Antiviral Efficacy : A study conducted by Jeong et al. (1993) demonstrated that oxathiolane derivatives exhibit significant antiviral activity against HIV, with this compound being a key intermediate in the synthesis of effective nucleoside analogs .
- Quality Control Applications : In commercial production settings, particularly for Emtricitabine formulations, this compound is utilized for Quality Control (QC) and Quality Assurance (QA). Its consistent performance in these roles underscores its reliability as a pharmaceutical ingredient .
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Esterification of Menthol : Menthol is reacted with acetic anhydride to form acetyloxy derivatives.
- Formation of Oxathiolane Ring : The reaction proceeds through the introduction of thioglycolic acid followed by cyclization to form the oxathiolane structure .
Comparative Analysis
| Property | This compound | Emtricitabine |
|---|---|---|
| Molecular Weight | 330.44 g/mol | 247.25 g/mol |
| Primary Use | Antiviral agent precursor | HIV treatment |
| Toxicity Level | Low | Low |
| Mechanism | Nucleoside analog | NRTI |
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-QPVMMRRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)OC(=O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652627 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147126-65-6 |
Source


|
| Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













